Attention:For research use only. Not for human or veterinary use.
In Stock
Click on QUICK INQUIRY to receive a quote from our team of experts.
With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-5-(trifluoromethyl)indoline is a substituted indoline derivative of significant interest in medicinal and organic chemistry. The indoline scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds and its ability to interact with diverse biological targets . The incorporation of a trifluoromethyl group at the 5-position is a key structural modification, as this moiety can dramatically influence a molecule's properties by enhancing its lipophilicity, metabolic stability, and binding affinity . This makes it a valuable building block in the design of novel therapeutic agents. This compound serves as a key synthetic intermediate for research and development. Indoline and indole derivatives have demonstrated a broad spectrum of pharmacological activities in research settings, including antiviral , anticancer , and anti-inflammatory effects . Specifically, trifluoromethyl-substituted indole derivatives have been investigated for their promising anti-HIV inhibitory activities . Furthermore, compounds bearing the indoline scaffold and a trifluoromethyl group have been successfully utilized in the development of molecular chemosensors for the highly sensitive and selective detection of toxic anions like cyanide . Researchers can leverage this chemical to construct more complex molecular architectures, such as through C3-functionalization, a common strategy in heterocyclic chemistry . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.
Directly installing a trifluoromethyl group onto a pre-formed indoline or its aromatic precursor, indole, is an atom-economical approach. These methods leverage the inherent reactivity of the indole nucleus or employ powerful catalysts to achieve selective C-H functionalization.
C-H Activation Approaches for Trifluoromethyl Group Installation
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective functionalization of indoles. acs.org Palladium catalysis is particularly prominent in this area. For instance, palladium-catalyzed oxidative trifluoromethylation of N-acetylindoles has been achieved, demonstrating the feasibility of direct C-H bond conversion to a C-CF3 bond. acs.org Another advanced method involves the palladium-catalyzed C-H functionalization using trifluoroacetimidoyl chlorides as the trifluoromethylating source to access 2-(trifluoromethyl)indoles. orgsyn.org These reactions often proceed through a catalytic cycle involving C-H metalation followed by reaction with a CF3 source.
While direct C-H trifluoromethylation of the indoline benzenoid ring is challenging, directing groups can facilitate this transformation. An acetamino group, for example, can direct palladium catalysts to functionalize the ortho C-H bond, providing a route to ortho-CF3 acetanilides which are precursors to substituted anilines and could be adapted for indoline synthesis. acs.org
Table 1: Examples of C-H Activation for Trifluoromethylation on Indole Systems
Note: The table presents examples of C-H functionalization leading to trifluoromethyl or related group installation.
Radical Trifluoromethylation Protocols
Radical-based methods offer a complementary approach, often under mild conditions. These protocols typically involve the generation of a trifluoromethyl radical (•CF3) from a stable precursor, which then attacks the electron-rich indole ring. The inherent reactivity of indoles typically directs radical attack to the C3 position, although C2 functionalization can be achieved under specific conditions. enamine.net
A variety of reagents have been developed to serve as •CF3 sources. The Togni reagent, a hypervalent iodine compound, can generate •CF3 radicals and has been used to synthesize 2-trifluoromethylindoles from isonitrile precursors in the absence of a transition metal. researchgate.net Another widely used, inexpensive, and easy-to-handle source is sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent. rsc.orgbeilstein-journals.org Metal-free, oxidative conditions using an oxidant like tert-butyl hydroperoxide (TBHP) or K2S2O8 can induce the formation of •CF3 from CF3SO2Na, leading to the efficient C2-trifluoromethylation of various indole derivatives. rsc.orgbeilstein-journals.org Visible-light-induced photoredox catalysis has also proven effective for generating •CF3 radicals, enabling trifluoromethylation under exceptionally mild, catalyst-free conditions in some cases. beilstein-journals.org
Electrophilic Trifluoromethylation Techniques
In electrophilic trifluoromethylation, a reagent containing a "CF3+" synthon attacks the nucleophilic indole ring. Given the high electron density at the C3 position of the indole nucleus, this is the typical site of reaction. mdpi.com The development of stable, yet reactive, electrophilic trifluoromethylating agents has been crucial for this strategy.
Hypervalent iodine reagents, such as the Togni and Umemoto reagents, are the most prominent classes of electrophilic trifluoromethylating agents. sigmaaldrich.comnih.govrsc.org These compounds are shelf-stable solids that can effectively trifluoromethylate a wide range of nucleophiles, including indoles. sigmaaldrich.comrsc.org For example, the reaction of indole with a Togni reagent can selectively yield 3-trifluoromethylindole. nih.gov The reactivity of these reagents can be tuned by modifying the substituents on the iodine core, and their activation can sometimes be facilitated by Lewis or Brønsted acids. sigmaaldrich.com
Nucleophilic Trifluoromethylation Methods
Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion equivalent (CF3-) with an electrophilic substrate. While direct trifluoromethylation of the indole ring is less common via this pathway due to the ring's inherent nucleophilicity, the strategy can be applied to electrophilically activated indole precursors. More commonly, the nucleophilic character of the indole itself is harnessed to attack an external electrophile already bearing the trifluoromethyl group.
A prime example is the Friedel-Crafts-type hydroxyalkylation of indoles with trifluoromethyl ketones. researchgate.netnih.gov In this reaction, the indole (acting as a nucleophile) attacks the electrophilic carbonyl carbon of a trifluoromethyl ketone, such as 2,2,2-trifluoroacetophenone. This reaction can be catalyzed by bases like K2CO3 and proceeds efficiently to form trifluoromethyl(indolyl)phenylmethanols. researchgate.netnih.gov These products are valuable intermediates that can be further transformed. The generation of the CF3- nucleophile itself is often achieved from precursors like trifluoromethyltrimethylsilane (TMSCF3) or fluoroform (HCF3). sigmaaldrich.comnih.gov
Cyclization-Based Synthetic Routes to Trifluoromethylated Indolines
An alternative and powerful strategy is to construct the indoline or indole ring from acyclic precursors that already contain the trifluoromethyl group. This approach offers excellent control over the position of the CF3 substituent.
Annulation Reactions Utilizing Pre-functionalized Trifluoromethyl-Containing Building Blocks
Annulation reactions that form the heterocyclic ring are highly effective for synthesizing specifically substituted indolines. A key starting material for the synthesis of 5-trifluoromethylindoles is 4-trifluoromethylaniline or its derivatives.
One classic approach is the Fischer indole synthesis, which can utilize N-CF3 substituted hydrazines to produce N-CF3 indoles. google.com For C5-substituted indolines, a palladium-catalyzed coupling and annulation sequence involving 2-iodo-4-trifluoromethylaniline and a functionalized alkyne provides a regioselective route to 5-trifluoromethylindoles. These indole products can subsequently be reduced to the corresponding indolines.
More contemporary methods utilize versatile fluorinated synthons. For example, palladium-catalyzed annulation of unactivated alkenes with trifluoroacetimidoyl chlorides (derived from anilines) provides a controllable route to various trifluoromethyl-containing indoles and indolines. Similarly, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF3 reagent constructs the 2-trifluoromethylindole core in a single operation. The synthesis of 1-Methyl-5-(trifluoromethyl)indoline-2,3-dione, a close relative of the target compound, has been achieved via cyclization of precursors derived from 4-trifluoromethylaniline, illustrating the utility of this building block approach. The final N-methylation step to produce the target 1-methylindoline (B1632755) from a 5-trifluoromethylindoline precursor is a standard transformation, readily achievable with reagents like methyl iodide after deprotonation of the indoline nitrogen. bohrium.com
Table 2: Examples of Cyclization-Based Routes to Trifluoromethylated Indoles/Indolines
Domino and cascade reactions represent a highly efficient approach to building molecular complexity, enabling the formation of multiple chemical bonds in a single synthetic operation. These processes are instrumental in the synthesis of trifluoromethylated indolines and related heterocycles, often proceeding through radical or metal-catalyzed pathways.
A notable strategy involves a visible-light-promoted cascade cyclization mediated by trifluoromethyl radicals. nih.govbeilstein-journals.org This method allows for the construction of complex indole derivatives without the need for transition-metal catalysts or photocatalysts. nih.govbeilstein-journals.org The mechanism is believed to involve a radical chain process initiated by the homolysis of an electrophilic trifluoromethylating agent, such as Umemoto's reagent, under visible light. nih.govbeilstein-journals.org The generated trifluoromethyl radical adds to an alkene, initiating a cyclization cascade to form the heterocyclic core. nih.govbeilstein-journals.org
Copper-catalyzed domino reactions are also prominent. A one-pot procedure for synthesizing indolines has been developed based on a domino copper-catalyzed amidation followed by a nucleophilic substitution reaction. nih.gov Another approach utilizes a domino trifluoromethylation/cyclization of 2-alkynylanilines with a fluoroform-derived CuCF₃ reagent to construct 2-(trifluoromethyl)indoles. nih.govorganic-chemistry.orgacs.org This method ensures the precise placement of the CF₃ group. nih.govorganic-chemistry.org Mechanistic studies suggest a sequence involving trifluoromethylation, cyclization, desulfonylation, and, in some cases, formylation. organic-chemistry.org
Similarly, cascade reactions involving trifluoromethylthiolation have been developed. For instance, the reaction of N-[(3-aryl)propioloyl]indoles with AgSCF₃ can lead to novel trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones, likely through a radical-mediated process. nih.govbeilstein-journals.org
Intramolecular cyclization serves as a direct and powerful method for constructing the indoline ring from a suitably functionalized acyclic precursor. These reactions can be triggered by various means, including light or transition-metal catalysis, to afford highly substituted products.
Visible-light-mediated intramolecular reductive cyclization offers a metal-free pathway to functionalized indolines. nih.gov This process can proceed through the formation of an electron-donor-acceptor (EDA) complex between an N-allyl-2-haloaniline and an organosilane reagent, such as tris(trimethylsilyl)silane (B43935) (TTMSS), without requiring an external photocatalyst. nih.gov
Palladium catalysis is extensively used to facilitate intramolecular cyclizations. nih.gov Strategies include the intramolecular Heck reaction followed by reductive N-heteroannulation to build 3,4-fused tricyclic indole skeletons. encyclopedia.pub A notable development is the palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, which provides controlled access to either trifluoromethyl-containing indoles or indolines based on the structure of the alkene substrate. nih.gov For β,γ-alkenes, a [3 + 2] heteroannulation occurs to deliver indoline products. nih.gov
Catalytic and Metal-Mediated Syntheses of Trifluoromethylated Indolines
The direct incorporation of a trifluoromethyl group and the construction of the indoline ring are frequently accomplished through transition-metal catalysis. Palladium, copper, and rhodium are the most prominent metals employed in these advanced synthetic transformations.
Palladium-Catalyzed Synthetic Protocols
Palladium catalysis is a cornerstone of modern organic synthesis and has been widely applied to the preparation of indoles and indolines. nih.govacs.org These methods often involve C-H bond activation or cross-coupling reactions. nih.gov
A highly diastereoselective synthesis of trifluoromethyl-substituted indolines has been achieved via a palladium-catalyzed interceptive decarboxylative benzylic cycloaddition of trifluoromethyl benzoxazinanones with sulfur ylides. acs.orgthieme-connect.com This reaction proceeds with high yields and excellent diastereoselectivity (>99:1 dr), where the electron-withdrawing nature of the trifluoromethyl group is crucial for the transformation's efficiency. acs.org
The palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, is another effective tool for preparing indoles and their derivatives. nih.gov Furthermore, palladium-catalyzed intramolecular Larock indole annulation has been used for the rapid assembly of tricyclic indole systems. encyclopedia.pub Researchers have also developed a palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, which allows for a controllable synthesis of structurally diverse trifluoromethyl-containing indoles and indolines. nih.gov This approach highlights how substrate structure can direct the reaction pathway toward different heterocyclic products. nih.gov
Catalyst System
Starting Materials
Reaction Type
Key Features
Ref.
Pd₂(dba)₃ / PCy₃
Trifluoromethyl benzoxazinanones, Sulfur ylides
Interceptive Decarboxylative Cycloaddition
High diastereoselectivity (>99:1 dr), forms CF₃-substituted indolines
Copper-catalyzed or -mediated reactions are particularly significant for introducing the trifluoromethyl group itself. nih.gov These methods are valued for the low cost and high efficiency of copper catalysts. nih.gov
A landmark method involves the use of a fluoroform-derived CuCF₃ reagent for the domino trifluoromethylation/cyclization of 2-alkynylanilines, providing a direct route to 2-(trifluoromethyl)indoles. nih.govacs.org This protocol is advantageous as fluoroform is an inexpensive industrial byproduct. nih.govacs.org Copper catalysis is also central to the synthesis of trifluoromethylated bis(indolyl)arylmethanes from 2-arylindoles and 2,2,2-trifluoroacetohydrazide. rsc.org Mechanistic studies suggest this reaction proceeds via the in-situ generation of a trifluoroacetyl radical. rsc.org
Beyond direct trifluoromethylation, copper catalysis facilitates the construction of the indoline ring. A highly efficient one-pot domino reaction involving Cu-catalyzed amidation of an aryl iodide followed by intramolecular Sₙ2 reaction provides excellent yields of indolines under mild conditions. nih.gov More recently, a copper-mediated electrophilic amination strategy has been developed for N-trifluoromethylation, providing access to N-CF₃ amines under mild conditions using inexpensive reagents. nih.gov
Rhodium-Catalyzed Transformations
Rhodium catalysts, especially pentamethylcyclopentadienyl rhodium complexes like [Cp*RhCl₂]₂, have emerged as powerful tools for C-H activation and the functionalization of indoles. acs.orgnih.gov These catalysts enable the regioselective introduction of functional groups and the construction of complex polycyclic systems. nih.gov
Cp*Rh(III) complexes have been successfully used to catalyze the C-H activation and trifluoromethylthiolation of indoles at the C2-position using N-trifluoromethylthiosaccharin as the electrophilic SCF₃ source. acs.org Rhodium catalysis has also been employed for the C2-H alkylation of indoles with nitroalkenes, offering direct access to 2-(2-nitroalkyl)indoles with high chemo- and regioselectivity. acs.org
An efficient and highly diastereoselective synthesis of 2,2,3,3-tetrasubstituted indolines has been achieved using rhodium-catalyzed reactions of ortho-vinylanilines with iminocarbenes derived from N-sulfonyl-1,2,3-triazoles. windows.net This transformation proceeds with excellent cis-diastereoselectivity via the formation of an N-ylide followed by an intramolecular ene-type reaction. windows.net
Other Transition Metal Catalysis in Indoline Synthesis
While palladium, copper, and rhodium dominate the field, other transition metals also play a role in indoline synthesis. For instance, nickel catalysis has been shown to be effective for certain transformations, sometimes extending the scope of reactions typically catalyzed by palladium. nih.gov The development of catalytic systems using more earth-abundant and less expensive metals is an ongoing area of research in the synthesis of indoline and other heterocyclic compounds.
Metal-Free and Sustainable Synthetic Approaches for Trifluoromethylated Heterocycles
In recent years, the development of metal-free and sustainable synthetic methods has become a paramount goal in organic chemistry to minimize environmental impact and reduce reliance on expensive and often toxic heavy metals. Several innovative strategies have emerged for the synthesis of trifluoromethylated heterocycles, including indolines.
One notable metal-free approach involves the direct C-H trifluoromethylation of heterocycles. pnas.org This method often utilizes a benchtop stable trifluoromethyl radical source and can be applied to a wide range of both electron-rich and electron-deficient heteroaromatic systems with high functional group tolerance. pnas.org The operational simplicity of these protocols, which can often be conducted at ambient temperature and without the need for protecting groups, makes them highly attractive for the synthesis of complex molecules. pnas.org For instance, the use of sodium triflinate (CF₃SO₂Na), also known as the Langlois' reagent, in combination with an oxidant, provides a practical and cost-effective way to generate trifluoromethyl radicals for the direct trifluoromethylation of activated alkenes, leading to the formation of CF₃-containing oxindoles, which are precursors to indolines. acs.org
Another sustainable approach is the use of electrochemical methods. For example, the electrochemical diastereoselective oxytrifluoromethylation of indoles has been developed for the eco-friendly synthesis of CF₃-containing spirocyclic indolines. rsc.org This method generates trifluoromethyl radicals through anodic oxidation, which then add to the indole nucleus followed by intramolecular spirocyclization, all without the need for external chemical oxidants. rsc.org
Furthermore, transition-metal-free catalytic synthesis of 3-trifluoromethyl indolines has been achieved through a [4+1] cycloaddition of trifluoromethyl benzoxazinones with sulfur ylides. researchgate.net In the presence of a catalytic amount of sodium hydride, aza-ortho-quinone methide intermediates are formed, which then undergo a second nucleophilic attack by the sulfur ylide to yield the desired indoline. researchgate.net This strategy is notable for the dual role of the sulfur ylide as a nucleophile in a catalytic cycle. researchgate.net
A novel external-catalyst-free trifluoromethylation/cyclization strategy has also been developed using the Togni-II reagent to access trifluoromethylated N-acetylindolines from N-aryl-N-allylacetamides under mild conditions. acs.org This reaction proceeds via a CF₃ radical-mediated cyclization.
These metal-free and sustainable methods represent a significant advancement in the synthesis of trifluoromethylated indolines, offering greener and more efficient alternatives to traditional metal-catalyzed reactions.
Table 1: Comparison of Metal-Free Synthetic Approaches for Trifluoromethylated Heterocycles
Methodology
Reagents
Key Features
Reference
Direct C-H Trifluoromethylation
CF₃ radical source (e.g., CF₃SO₂Na)
Metal-free, high functional group tolerance, ambient temperature
Stereoselective Synthesis of Trifluoromethyl Indolines
The stereoselective synthesis of trifluoromethyl indolines is of great importance as the spatial arrangement of the trifluoromethyl group can have a profound impact on the biological activity of the molecule. Several strategies have been developed to control the stereochemistry during the synthesis of these compounds.
Asymmetric hydrogenation of indole precursors represents a direct and atom-economical method for the synthesis of chiral indolines. While significant progress has been made in the asymmetric hydrogenation of various indole derivatives, the hydrogenation of trifluoromethylated indoles can be challenging. chinesechemsoc.org Some iridium-based catalyst systems that are highly effective for other substituted indoles have shown no reactivity towards 2-(trifluoromethyl)-1H-indole. chinesechemsoc.org
However, rhodium-catalyzed asymmetric hydrogenation of 2-substituted N-protected-indoles has shown some success. For instance, the hydrogenation of methyl N-acetyl-indole-2-carboxylate has been achieved with up to 74% enantiomeric excess (ee) using a rhodium catalyst with a monodentate phosphoramidite (B1245037) ligand (PipPhos) and cesium carbonate as a base. core.ac.uk The presence of a protecting group on the nitrogen and a catalytic amount of base were found to be crucial for the reactivity and enantioselectivity of the reaction. core.ac.uk
Further developments in catalyst design are needed to achieve high enantioselectivity for a broader range of trifluoromethylated indole substrates.
Chiral catalysts have been instrumental in the development of enantioselective methods for the synthesis of trifluoromethylated indolines. For example, the asymmetric synthesis of optically active trifluoromethylated amines has been achieved through a highly enantioselective catalytic isomerization of trifluoromethyl imines using a chiral 9-OH cinchona alkaloid catalyst. nih.gov This method is applicable to both aryl and alkyl trifluoromethyl imines and provides access to chiral trifluoromethylated amines, which are key precursors for the synthesis of more complex molecules. nih.gov
Another approach involves the use of chiral Ph-dbfox/Zn(NTf₂)₂ catalysts in the enantioselective Friedel–Crafts reactions of β-CF₃ acrylates with pyrroles and indoles. rsc.org This reaction affords chiral trifluoromethyl pyrrole (B145914) and indole derivatives in high yields and with enantiomeric excesses ranging from 66% to 99%. rsc.org The resulting chiral adducts can be further elaborated to construct complex chiral molecules. rsc.org
Diastereoselective synthesis provides an alternative strategy for controlling the stereochemistry of trifluoromethyl indolines. A notable example is the highly diastereoselective synthesis of trifluoromethyl-substituted indolines via a palladium-catalyzed interceptive decarboxylative benzylic cycloaddition (IDBC) of nonvinyl, trifluoromethyl benzoxazinanones with sulfur ylides. acs.orgorganic-chemistry.orglookchem.comresearchgate.netnih.gov This reaction proceeds with high to excellent yields (up to 98%) and high diastereoselectivity (>99:1 dr). organic-chemistry.org The presence of the trifluoromethyl group at the benzylic position is crucial for the efficiency of this transformation. acs.orgorganic-chemistry.org The trans-configuration of the resulting indolines has been confirmed by X-ray crystallographic analysis. lookchem.com
Another diastereoselective method involves the electrochemical oxytrifluoromethylation of indoles, which leads to the formation of CF₃-containing spirocyclic indolines with good diastereoselectivity. rsc.org Additionally, a metal-free C–C/C–N/C–C bond formation cascade reaction has been developed for the synthesis of (trifluoromethyl)sulfonylated cyclopenta[b]indolines, which proceeds with the formation of two contiguous stereocenters with high diastereoselectivity. nih.govacs.orgacs.org
Table 2: Overview of Stereoselective Synthetic Methods for Trifluoromethylated Indolines
Continuous-Flow Chemistry Applications in Indoline Synthesis
Continuous-flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. acs.org The application of continuous-flow technology to the synthesis of trifluoromethylated indolines and related heterocycles has shown significant promise.
An automated and scalable continuous-flow route has been developed for the rapid introduction of trifluoromethyl groups onto a variety of heterocycles. acs.org This method involves the direct alkylation-cyclization of amines with trifluoroacetic acid or anhydride, which are inexpensive and readily available CF₃-containing building blocks. acs.org The reactions are performed in a plug flow reactor (PFR) at elevated temperatures and pressures, leading to high yields and broad functional-group tolerance in short reaction times. acs.org This approach allows for the safe handling of exothermic reactions and avoids the accumulation of unreacted reagents. acs.org
While the direct application of continuous-flow synthesis to this compound has not been explicitly reported, the existing methodologies for the synthesis of trifluoromethylated N-fused heterocycles provide a strong foundation for the development of such a process. acs.org The translation of efficient batch protocols for indoline synthesis into continuous-flow systems is an active area of research. mdpi.com
Strategies for Regioselective Functionalization of Trifluoromethyl Indolines (e.g., at C5, C7, N1)
The regioselective functionalization of the trifluoromethyl indoline scaffold is crucial for the synthesis of diverse libraries of compounds for drug discovery and other applications. The electronic properties of the trifluoromethyl group can influence the reactivity of the indoline ring, allowing for selective modifications at different positions.
Palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed as a controllable method to access a variety of structurally diverse trifluoromethyl-containing indoles and indolines. nih.govresearchgate.net The regioselectivity of the reaction is controlled by the structure of the alkene substrate, allowing for either [4+1] annulation to form indoles or [3+2] heteroannulation to yield indolines. nih.govresearchgate.net
Direct C-H functionalization offers a powerful strategy for the regioselective introduction of substituents onto the indoline ring. A palladium-catalyzed C7-trifluoromethylation of indolines has been reported using Umemoto's reagent as the CF₃ radical precursor. nih.gov This reaction employs a removable pyrimidine (B1678525) directing group to achieve high regioselectivity for the C7 position. nih.gov
The innate reactivity of the heterocycle can also be exploited for regioselective functionalization. The direct C-H trifluoromethylation of heterocycles often proceeds at the most electron-rich or sterically accessible positions. pnas.orgnih.gov The regioselectivity of these reactions can sometimes be tuned by the choice of solvent. pnas.orgnih.gov
For functionalization at the N1 position, standard N-alkylation or N-arylation methods can be employed, provided that the starting material is an N-unsubstituted indoline. The synthesis of this compound would typically involve the N-methylation of 5-(trifluoromethyl)indoline (B62749) as a final step.
Chemical Reactivity and Transformations of 1 Methyl 5 Trifluoromethyl Indoline and Related Indoline Derivatives
Functionalization of the Indoline (B122111) Core and Trifluoromethyl Moiety
The functionalization of the 1-Methyl-5-(trifluoromethyl)indoline scaffold can be strategically directed towards the nitrogen atom, the pyrrole (B145914) ring, or the benzene (B151609) moiety. The trifluoromethyl (CF3) group is generally robust and stable, tolerating strong bases, elevated temperatures, and acidic conditions, such as those used in the Fischer indole (B1671886) synthesis. thieme-connect.com Its strong electron-withdrawing nature, however, influences the reactivity of the aromatic ring. nih.gov
Functionalization of the indole nitrogen can be achieved through deprotonation with a strong base to form an N-anion, which then acts as a nucleophile. bhu.ac.in For instance, N-H indoles react with electrophiles like vinylene carbonate in a base-catalyzed nucleophilic addition to yield N-functionalized products. mdpi.com While this compound is already N-alkylated, this principle applies to the synthesis of its precursor or related derivatives.
The pyrrole ring is electron-rich, making it a prime site for functionalization through electrophilic substitution, predominantly at the C-3 position. bhu.ac.in A notable method is the C-3 aminomethylation, which can be achieved by reacting indoles with 1,3,5-triazinanes. researchgate.netnih.gov
Modern synthetic methods, such as palladium-catalyzed reactions, offer sophisticated routes for functionalizing the indoline core. For example, palladium catalysis can achieve a regioselective difunctionalization of unactivated alkenes with trifluoroacetimidoyl chlorides to construct trifluoromethyl-containing indoles and indolines. rsc.org This highlights a pathway to introduce complex substituents onto the scaffold.
Functionalization of the benzene ring is influenced by the existing substituents. The electron-withdrawing CF3 group at C-5 deactivates the benzene ring towards electrophilic attack but directs incoming electrophiles to other positions. A powerful strategy for introducing functionality involves converting a C-H bond to a C-B bond. For example, N-methyl tryptophan derivatives have been functionalized by introducing a boronic ester pinacol (B44631) (BPin) group at various positions on the indole ring, including C-5, which can then be used for subsequent reactions like radiofluorination. thno.org
Table 1: Selected Functionalization Reactions on Indole and Indoline Scaffolds
Derivatization Strategies for Expanding Chemical Space
Expanding the chemical space around the this compound core involves various synthetic strategies to generate libraries of analogues. These strategies can be broadly categorized into those that build the core with desired substituents and those that modify the pre-formed scaffold.
One fundamental approach is the Fischer indole synthesis, which can be adapted to produce N-trifluoromethylated indoles by using N-(trifluoromethyl)hydrazines as precursors. thieme-connect.com This method allows for the incorporation of diversity from the start. Similarly, palladium-catalyzed annulation reactions provide a controllable route to variously substituted trifluoromethyl-containing indoles and indolines from different alkene substrates. rsc.org
Post-synthesis modification of the indoline core is a common and versatile strategy. Indoles bearing halogen substituents, for instance, are valuable precursors for further derivatization via conventional cross-coupling reactions. thieme-connect.com This allows for the attachment of a wide range of aryl, alkyl, and other functional groups.
The inherent nucleophilicity of the indole ring can be exploited for derivatization. A powerful strategy involves the reaction of indol-3-ylmethanols with other indoles, catalyzed by Lewis or Brønsted acids, to form unsymmetrical 3,3'-diindolylmethanes (DIMs). nih.gov This method is effective for creating DIMs with a quaternary carbon center, including those with trifluoromethyl substituents. nih.gov Another approach involves a Lewis acid-mediated Hofmann-Martius-type rearrangement of C-3 amino-methylated indoles to generate 4-indol-3-yl-methylanilines, demonstrating a shift of functionality from the pyrrole ring to an external aromatic ring. nih.gov The generation of highly reactive (1H-indol-3-yl)methyl electrophiles is another route to synthesize diverse derivatives via nucleophilic substitution. researchgate.net
Table 2: Derivatization Strategies for Indole Scaffolds
Strategy
Description
Key Intermediates/Reagents
Resulting Structures
Reference(s)
Fischer Indole Synthesis
Construction of the indole ring from a substituted hydrazine (B178648) and a ketone/aldehyde.
Electrophilic and Nucleophilic Reactions of the Indoline Scaffold
The chemical behavior of the indoline scaffold is characterized by its dual reactivity, acting as a nucleophile in electrophilic substitutions and, under specific conditions, as an electrophile in nucleophilic reactions. nih.govnih.gov
Electrophilic Reactions
The indole ring is a π-excessive heterocycle, making it highly reactive towards electrophiles. bhu.ac.in Electrophilic aromatic substitution (EAS) is the dominant reaction pathway, with the attack preferentially occurring at the C-3 position of the pyrrole ring. bhu.ac.innih.govquimicaorganica.org This regioselectivity is due to the superior stability of the cationic intermediate formed (the 3H-indolium cation), which retains the aromaticity of the benzene ring. bhu.ac.in If the C-3 position is occupied, electrophilic attack can occur at the C-2 position. bhu.ac.in
Classic electrophilic substitution reactions applicable to the indole scaffold include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) introduces a halogen at C-3. quimicaorganica.org
Nitration: Typically performed with nitric acid in acetic anhydride. quimicaorganica.org
Sulfonation: Achieved using a SO3-pyridine complex under mild conditions to prevent acid-catalyzed polymerization. quimicaorganica.org
Vilsmeier-Haack Formylation: Introduces a formyl group at C-3 using phosphorus oxychloride and dimethylformamide. quimicaorganica.org
Friedel-Crafts Alkylation: The reaction of indoles with trifluoromethyl(indolyl)phenylmethanols in the presence of an acid catalyst is a powerful method for creating C-C bonds at the C-3 position. nih.gov
In this compound, the N-methyl group does not significantly alter this reactivity pattern. However, the strongly electron-withdrawing CF3 group at the C-5 position deactivates the benzene portion of the molecule towards electrophilic attack.
Nucleophilic Reactions
The indole ring itself is electron-rich and thus generally unreactive towards nucleophiles. nih.gov For nucleophilic substitution to occur, the indole must be rendered electrophilic. This "umpolung" or reversal of reactivity can be achieved through several advanced strategies. nih.gov
One such method involves the generation of highly reactive "indolyne" intermediates, which serve as potent electrophilic indole surrogates and react with a variety of nucleophiles. nih.gov Another approach is to introduce a strong electron-withdrawing group and a suitable leaving group onto the ring. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the C-2 position, reacting with nitrogen, sulfur, and carbon-centered nucleophiles. nii.ac.jp Similarly, introducing a hydroxy group at the N-1 position can facilitate nucleophilic substitution reactions. core.ac.uk
While the indole ring itself is not a good electrophile, the N-H proton of an unsubstituted indole is weakly acidic and can be removed by a strong base (e.g., NaH, BuLi). bhu.ac.in The resulting indolyl anion is a potent nucleophile that can react with electrophiles. The site of reaction (N-1 vs. C-3) depends on the nature of the cation and the electrophile. bhu.ac.in For instance, N-sodio or N-potassio indoles tend to react at the nitrogen, while the more covalent magnesium halide salts are often acylated or alkylated at C-3. bhu.ac.in
Computational Chemistry and Mechanistic Elucidation in the Study of 1 Methyl 5 Trifluoromethyl Indoline and Related Structures
Application of Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions to elucidate detailed mechanistic pathways. nih.gov These calculations can identify transition states, intermediates, and the energetics associated with each step of a reaction, providing a comprehensive understanding of how reactants are converted into products. nih.gov
In the context of synthesizing substituted indolines, computational studies can explore various synthetic routes, such as the dearomatization of indoles or cyclization reactions. nih.gov For instance, DFT calculations can be employed to model the hydroboration of indole (B1671886) derivatives, revealing the roles of catalysts and intermediates in the reaction pathway. nih.gov By calculating the energies of different potential pathways, researchers can predict the most likely mechanism. This approach combines an exhaustive automated reaction path search with kinetics methods to narrow down the possibilities from a combinatorial explosion of potential reaction steps. nih.gov
For the synthesis of 1-Methyl-5-(trifluoromethyl)indoline, these methods could be used to:
Identify Key Intermediates: Determine the structure and stability of transient species formed during the reaction.
Evaluate Catalyst Effects: Model how a catalyst, such as a transition metal complex, interacts with the substrates to lower the activation energy and facilitate the reaction. researchgate.net
A common approach involves optimizing the geometries of reactants, products, and transition states using a selected functional, such as B3LYP or M06-2X, with an appropriate basis set like 6-31G(d). nih.govnih.gov The results of these calculations can reveal complex reaction steps, including proton transfers, nucleophilic additions, and ring closures, providing a step-by-step narrative of the molecular transformations. nih.gov
Table 1: Representative Energy Profile Data from a DFT Calculation for a Hypothetical Indoline (B122111) Synthesis Step
Species
Method/Basis Set
Relative Energy (kcal/mol)
Description
Reactants
B3LYP/6-31G(d)
0.0
Starting materials
Transition State 1
B3LYP/6-31G(d)
+15.2
Energy barrier for the first step
Intermediate
B3LYP/6-31G(d)
-5.4
A stable intermediate species
Transition State 2
B3LYP/6-31G(d)
+12.8
Energy barrier for the second step
Products
B3LYP/6-31G(d)
-20.1
Final products of the reaction step
This table is illustrative and does not represent actual experimental data for this compound.
Theoretical Investigations into Regioselectivity and Stereoselectivity of Synthetic Transformations
Many synthetic reactions can yield multiple isomers. Theoretical investigations are crucial for predicting and explaining the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) of these transformations. nih.gov
For the synthesis of substituted indolines, controlling selectivity is paramount. Computational studies have been successfully used to understand the origins of selectivity in reactions like nucleophilic additions to indolynes and cycloaddition reactions. nih.govnih.govacs.org DFT-based reactivity indices and analysis of distortion energies can provide a predictive model for the observed regioselectivity. nih.govacs.org For example, in the nucleophilic addition to indolynes, distortion energies have been shown to control which carbon atom of the aryne is attacked. nih.gov
In the case of this compound, theoretical studies could address key questions regarding its synthesis:
Regioselectivity: If a precursor molecule has multiple reactive sites, calculations can determine which site is electronically and sterically favored for reaction. For instance, in the functionalization of an indole ring, DFT can predict whether a substituent will add to the C2 or C3 position.
Stereoselectivity: For reactions that create chiral centers, computational modeling can predict which diastereomer or enantiomer will be the major product. This is often achieved by calculating the energies of the different transition states leading to each stereoisomer. DFT calculations have been used to provide insight into the origin of stereoselectivity in C-H insertion reactions for synthesizing indole-fused carbocycles. acs.org
These investigations often involve analyzing the electronic properties and steric hindrance in the transition state structures. The interaction between the catalyst, substrate, and reagents can be modeled to understand how these interactions favor one stereochemical outcome over another. researchgate.net
Spectroscopic Data Prediction and Validation for Structural Analysis (e.g., NMR, Mass Spectrometry)
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the structure of newly synthesized molecules like this compound.
NMR Spectroscopy:
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of quantum chemistry. bohrium.com Methods like the Gauge-Including Atomic Orbital (GIAO) method are used to calculate the isotropic shielding values for nuclei such as ¹H, ¹³C, and ¹⁹F. uncw.edu These shielding values can then be converted into chemical shifts for comparison with experimental data. uncw.edu
For a fluorinated compound, predicting the ¹⁹F NMR chemical shift is particularly valuable. nih.gov The high sensitivity of the ¹⁹F nucleus to its electronic environment makes it an excellent probe for structural confirmation. nih.govmines.edu Computational studies can model the conformations of the molecule and calculate the Boltzmann-weighted average of the chemical shifts for each contributing conformer, leading to a more accurate prediction. uncw.edulandsbokasafn.is A variety of computational methods, including different functionals and basis sets, can be benchmarked against experimental data to find the most reliable approach for a specific class of molecules. github.io
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
Nucleus
Predicted Chemical Shift (ppm)
Experimental Chemical Shift (ppm)
¹⁹F (of CF₃)
-58.15
-58.20
¹H (of N-CH₃)
3.10
3.08
¹³C (of CF₃)
125.5 (q, J ≈ 270 Hz)
125.3 (q, J = 272 Hz)
¹³C (of N-CH₃)
35.8
35.6
This table is illustrative, with experimental data for related compounds used as a reference. frontiersin.org Predicted shifts are based on typical accuracies of modern computational methods.
Mass Spectrometry:
Computational tools can also predict the fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). nih.govresearchgate.net Software like Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) can take a chemical structure as input and predict its mass spectrum. nih.gov This process involves modeling the fragmentation likelihoods of different bonds within the ionized molecule. researchgate.netnih.gov The predicted spectrum can then be compared to the experimental spectrum obtained from a GC/MS analysis to help confirm the compound's identity, which is especially useful when a reference spectrum is not available in databases. nih.govelsevierpure.com
Advanced Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Beyond reaction mechanisms and spectroscopy, molecular modeling is used to study the three-dimensional structure and non-covalent interactions of molecules.
Conformational Analysis:
Molecules are not static; they exist as an ensemble of different conformations. Computational conformational analysis is a critical component of molecular design. acs.org For this compound, the five-membered indoline ring is not planar and can adopt different puckered conformations (e.g., envelope or twist). Additionally, the trifluoromethyl group can rotate. Potential energy scans and geometry optimizations can identify the most stable, low-energy conformers. nih.gov This knowledge is important as the molecule's conformation can influence its physical properties and biological activity. Studies on related trifluoromethyl-substituted cyclic systems have shown that computational methods can accurately predict the equilibrium between different conformers. landsbokasafn.isrsc.org
Role As Building Blocks in Organic Synthesis
Precursors for Complex Heterocyclic Structures
1-Methyl-5-(trifluoromethyl)indoline serves as a crucial starting material for the synthesis of more elaborate heterocyclic systems. The indoline (B122111) nitrogen can be further functionalized, and the aromatic ring can undergo electrophilic substitution reactions, allowing for the construction of fused ring systems and other complex architectures. For example, derivatives of this compound have been used in the synthesis of novel isatin (B1672199) derivatives with potential antiviral activities. mdpi.comnih.gov The indoline scaffold is a privileged structure found in many biologically active natural products and synthetic compounds. nih.govpolimi.it The introduction of a trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of the resulting molecules. nih.gov
Scaffolds for Chemical Library Synthesis
In drug discovery and materials science, the generation of chemical libraries containing a diverse range of compounds is essential. This compound provides a robust scaffold for the synthesis of such libraries. By systematically modifying different positions of the indoline ring system, a large number of analogs can be rapidly synthesized. This approach is valuable for structure-activity relationship (SAR) studies, where the goal is to identify compounds with optimized properties. The trifluoromethyl group, in particular, is a desirable feature in medicinal chemistry as it can improve metabolic stability and binding affinity. nih.gov The synthesis of polycyclic fused indoline scaffolds through cycloaddition reactions has been demonstrated as a reliable method for creating structural complexity. polimi.it
Intermediate in the Synthesis of Other Fluorinated Organic Compounds
The trifluoromethyl group in this compound makes it a valuable intermediate for the synthesis of other fluorinated organic compounds. The presence of this group can direct further chemical transformations on the molecule. For instance, the electron-withdrawing nature of the CF3 group can influence the regioselectivity of subsequent reactions on the aromatic ring. Furthermore, the indoline core can be opened or rearranged to generate different classes of fluorinated compounds. The synthesis of trifluoromethyl-containing heterocycles is an active area of research, with applications in pharmaceuticals and agrochemicals. nih.govresearchgate.net
This compound is a key building block in organic synthesis, offering a versatile platform for the construction of complex heterocyclic structures and diverse chemical libraries. The presence of the trifluoromethyl group imparts unique electronic properties and can enhance the biological and physical characteristics of the resulting molecules. Its utility as a precursor and intermediate continues to be explored in the development of new synthetic methodologies and the discovery of novel functional materials and therapeutic agents.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-methyl-5-(trifluoromethyl)indoline, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclization or functionalization of indoline precursors. For example:
Starting Materials : Use indoline derivatives with trifluoromethylation-capable reagents (e.g., CF₃Cu for electrophilic substitution) .
Reaction Optimization : Monitor intermediates via thin-layer chromatography (TLC) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, similar to phosphazene syntheses .
Purification : Column chromatography is critical; solvent systems (e.g., hexane/ethyl acetate) should be tailored to polarity. Purity (>95%) is verified via HPLC .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
NMR Spectroscopy : Use ¹H/¹³C NMR to confirm methyl and trifluoromethyl group positions. Compare chemical shifts to analogous indoline derivatives .
Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
X-ray Crystallography : For unambiguous confirmation, grow single crystals in THF/hexane mixtures and analyze diffraction patterns (see Supplementary Information protocols in ).
Advanced: How can researchers resolve contradictions in spectroscopic data for trifluoromethylated indolines?
Methodological Answer:
Orthogonal Validation : Combine NMR with IR spectroscopy to distinguish CF₃ vibrations (~1,150 cm⁻¹) from other groups .
Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
Batch Comparison : Analyze multiple synthesis batches to rule out impurities; use HPLC-MS to detect byproducts .
Advanced: What strategies are effective for studying the stability of this compound under varying storage conditions?
Methodological Answer:
Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC at intervals (e.g., 0, 1, 3 months) .
Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Solution Stability : Assess in solvents (DMSO, ethanol) at room temperature; use NMR to detect solvolysis .
Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for trifluoromethylated indolines?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace CF₃ with Cl or CH₃) and compare bioactivity in assays (e.g., enzyme inhibition) .
Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions with target proteins; validate with mutagenesis studies .
Pharmacokinetic Profiling : Measure logP (octanol/water partitioning) to correlate lipophilicity with membrane permeability .
Advanced: What analytical techniques are recommended for detecting trace impurities in this compound?
Methodological Answer:
GC-MS Headspace Analysis : Identify volatile byproducts from synthesis .
HPLC-DAD/ELSD : Use diode-array detection (DAD) for UV-active impurities and evaporative light scattering (ELSD) for non-UV species .
ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Cu) retained during purification .
Advanced: How should researchers address regulatory requirements for preclinical toxicology studies on novel indoline derivatives?
Methodological Answer:
In Vitro Toxicity : Perform Ames tests (bacterial mutagenicity) and hepatocyte viability assays (MTT assay) .
In Vivo Protocols : Follow OECD guidelines for acute toxicity in rodent models; dose ranges should align with estimated IC₅₀ values from in vitro studies .
Documentation : Comply with IND templates for pharmacology/toxicology data, emphasizing batch-specific impurity profiles .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.